2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidin-2,4-dione derivatives. This compound features a unique structure characterized by a pyrido[3,2-d]pyrimidin-2,4-dione core, a dimethoxyphenethyl group, and an acetamide moiety. Its chemical formula is with a molecular weight of 490.5 g/mol. The compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry and drug development.
The compound can be sourced from specialized chemical suppliers and is classified under organic compounds with potential therapeutic properties. It is particularly noted for its structural complexity and the presence of multiple functional groups that may contribute to its biological activity.
The synthesis of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing this compound while emphasizing environmentally friendly methodologies.
The molecular structure of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 490.5 g/mol |
IUPAC Name | 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI | InChI=1S/C26H26N4O6/c1-34-20-9-5-4-7-18(20)28-23(31)16-30-19-8-6-13-27-24(19)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31) |
InChI Key | JQBNEEREDRMDQO-UHFFFAOYSA-N |
This data reflects the intricate nature of its molecular architecture and provides insights into its potential reactivity and interactions.
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide likely involves several biochemical interactions:
These mechanisms suggest that the compound could exhibit various pharmacological effects depending on its target interactions.
The physical properties include:
Chemical properties involve:
Relevant analyses such as melting point determination and spectroscopy (NMR and mass spectrometry) are essential for confirming purity and structural integrity during synthesis.
The compound has several notable applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0